The p38 MAPK pathway is a crucial intracellular signaling cascade that cells use to respond to external stressors like inflammatory cytokines and oxidative stress [1]. Losmapimod acts by reversibly binding to the ATP-binding site of p38 α and p38 β, which blocks their kinase activity and prevents the phosphorylation and activation of downstream transcription factors [2] [3].
The following diagram illustrates this signaling pathway and where this compound intervenes:
This compound inhibits activated p38 α/β MAPK, preventing downstream gene expression.
This compound has been investigated for several conditions where p38 MAPK plays a key pathological role.
Chronic Obstructive Pulmonary Disease (COPD): p38 MAPK is hyperactive in the lungs of COPD patients, driving persistent inflammation [1] [4]. Although this compound reduced inflammatory markers in proof-of-concept studies, subsequent Phase II clinical trials failed to demonstrate significant improvements in exercise tolerance or lung function, leading to the termination of its development for COPD [5] [6] [7].
Cardiovascular Disease: In conditions like acute coronary syndrome, p38 MAPK contributes to vascular inflammation and adverse cardiac remodeling [8]. A large Phase III trial (LATITUDE-TIMI 60) found that this compound did not significantly reduce major adverse cardiovascular events compared to a placebo, despite lowering biomarkers of inflammation (hs-CRP) and wall stress (NT-proBNP) [7] [8].
Facioscapulohumeral Muscular Dystrophy (FSHD): This is the current focus of this compound's development. In FSHD, toxic DUX4 protein is inappropriately expressed in muscle cells, causing damage [9]. p38 α/β MAPK regulates DUX4 expression, and this compound was identified as a potent suppressor of DUX4 in preclinical models [7] [9]. Fulcrum Therapeutics is now developing the drug for this indication. A Phase II trial did not meet its primary endpoint of reducing DUX4-driven gene activity, but it showed promising signals in secondary endpoints like reducing muscle fat infiltration and improving functional outcomes [9]. An ongoing Phase III trial (REACH) is designed to confirm these efficacy signals [9].
The journey of this compound illustrates the challenge of translating a clear biological mechanism into clinical success. The table below summarizes key quantitative findings from its major clinical trials.
| Indication | Trial Phase / Type | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| COPD [5] | Phase II, Randomized Controlled Trial (RCT) | No significant improvement in 6-min walk distance vs. placebo. No improvement in lung function. | Generally well-tolerated. Drug-related adverse events more common at higher doses (13% with 7.5mg & 15mg vs. 7% placebo). |
| Acute Coronary Syndrome [7] [8] | Phase III, RCT (LATITUDE-TIMI 60) | No significant reduction in Major Adverse Cardiovascular Events (MACE). Did reduce biomarkers hs-CRP and NT-proBNP. | No significant difference in serious adverse events vs. placebo. A small increase in liver enzymes (ALT) was noted. |
| FSHD [10] [9] | Phase II, RCT (ReDUX4) | Did not change DUX4 gene signature. Showed potential stabilization/improvement in muscle fat infiltration (MRI) and shoulder function. | Favorable safety and tolerability profile. No serious treatment-related adverse events or discontinuations. |
The case of this compound offers critical lessons for drug development:
Losmapimod acts as a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor by competitively binding to the ATP binding site of these kinases [1]. The p38 MAPK pathway is a central regulator of inflammation, activated by cellular stressors like cytokines, bacterial pathogens, and oxidative stress [2].
The diagram below illustrates the classical and atypical p38 MAPK activation pathways, highlighting this compound's specific target.
p38 MAPK signaling pathways and this compound inhibition. The atypical TAB1-p38α pathway is implicated in specific disease pathologies [3].
This compound has been investigated in multiple clinical trials for various inflammatory conditions. The tables below summarize key quantitative data on its pharmacokinetics (PK), pharmacodynamics (PD), and clinical efficacy.
Table 1: Pharmacokinetics of this compound in Healthy Volunteers (Single Dose) [1]
| Parameter | 3 mg IV (15-min infusion) | 15 mg Oral | Notes |
|---|---|---|---|
| C~max~ (μg L⁻¹) | 59.4 | 45.9 | Peak plasma concentration |
| AUC~0–∞~ (μg h L⁻¹) | 171.1 | 528.0 | Total exposure |
| Absolute Oral Bioavailability | - | 0.62 (90% CI: 0.56, 0.68) | 62% |
Table 2: Pharmacodynamic and Clinical Efficacy Outcomes
| Condition (Trial) | Dose & Duration | Key Efficacy Findings | Biomarker Changes |
|---|---|---|---|
| COPD [4] | 2.5, 7.5, 15 mg twice daily for 12 weeks | No significant difference vs placebo in 6-min walk distance (primary endpoint) | Not reported in detail |
| COPD with Systemic Inflammation [5] | 7.5 mg twice daily for 16 weeks | No significant effect on arterial inflammation (TBR) or endothelial function (FMD) vs placebo | Plasma fibrinogen not significantly reduced |
| Acute Coronary Syndrome [1] | 3 mg IV + 15 mg oral (single dose) | Rapid exposure for potential loading dose | Max reduction in pHSP27: 44% (IV) & 55% (oral); 17% decrease in hsCRP (oral) |
| Facioscapulohumeral Muscular Dystrophy (FSHD) [6] | 15 mg twice daily for 48 weeks | No significant change in DUX4 gene expression (primary endpoint); improvements in some functional/structural outcomes | - |
For researchers looking to replicate or design studies on p38 inhibition, here is a summary of key methodologies used in this compound research.
1. Enzymatic Assay for p38 Inhibition
2. Cell-Based Anti-inflammatory Assay
3. In Vivo Model of Lung Inflammation
This compound exemplifies both the potential and challenges of targeting the p38 MAPK pathway. While it demonstrates potent on-target activity by inhibiting p38α/β and modulating biomarkers like pHSP27, its clinical efficacy in chronic complex diseases like COPD has been limited [4] [5]. However, research continues to explore its utility in other indications such as Facioscapulohumeral Muscular Dystrophy (FSHD), where it showed promise in functional outcomes despite not meeting its primary biomarker endpoint [6].
Future research may focus on:
This compound is an oral, selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms [1]. The rationale for its investigation in cardiac ischemia stems from the central role of p38 MAPK in the cellular response to stress and inflammation.
The following diagram illustrates the key signaling pathways involved in MIRI and the proposed point of inhibition by this compound:
Proposed cardioprotective mechanism of this compound via p38 MAPK pathway inhibition.
This mechanism is supported by preclinical models of cardiovascular disease. A study in a hypertensive rat model prone to stroke showed that this compound improved survival and endothelial function, while reducing cardiac remodeling and interleukin-1 production [1]. Furthermore, another p38 MAPK inhibitor was shown to limit infarct size in a model of acute coronary artery ligation by attenuating reperfusion injury [1].
The transition from preclinical understanding to clinical investigation is summarized in the table below, which outlines the core evidence base for this compound's application in MIRI:
| Aspect | Description & Findings | Source Context |
|---|---|---|
| Proposed Mechanism | Inhibition of p38 MAPK α/β isoforms; reduces transcription of inflammatory mediators (TNF-α, IL-1, IL-6, IL-8); attenuates oxidative stress and endothelial dysfunction. | [1] |
| Supporting Preclinical Evidence | Hypertensive Rat Model: this compound improved survival, endothelial function, and reduced cardiac remodeling. Coronary Ligation Model: A similar p38 MAPK inhibitor compound limited infarct size by attenuating reperfusion injury. | [1] | | Clinical Trial Rationale (SOLSTICE) | Trial Design: Phase 2, randomized, double-blind, placebo-controlled in NSTEMI patients. Primary Objective: Assess safety and effect on biomarkers of inflammation (hsCRP) and myocardial injury (troponin). Hypothesis: Inhibiting p38 MAPK limits damage by improving vascular function and stabilizing vulnerable plaques. | [2] |
The available information, while not from a direct this compound-MIRI preclinical study, provides a strong scientific foundation:
Losmapimod is a small molecule that acts as a selective inhibitor of the p38α and p38β mitogen-activated protein kinases (MAPKs) [1] [2]. These enzymes play a central role in cellular responses to stress and inflammation signals.
The following diagram illustrates the core mechanism of action of this compound in inhibiting the p38 MAPK pathway:
This compound has been investigated for a wide range of medical conditions. The following table provides a comparative overview of its key clinical trial journeys and outcomes:
| Indication | Highest Phase | Key Outcome / Reason for Termination |
|---|---|---|
| Acute Coronary Syndrome (ACS) | Phase III [1] | Phase III (LATITUDE-TIMI 60) failed to show significantly improved clinical outcomes (Cardiovascular death, MI, urgent revascularization) [1] [4]. |
| Chronic Obstructive Pulmonary Disease (COPD) | Phase II [1] [5] | Multiple Phase II trials failed to improve exercise tolerance, lung function, arterial inflammation, or rate of exacerbations [1] [5]. Development terminated in 2016 [5]. |
| Major Depressive Disorder (MDD) | Phase II [1] | Phase II trials failed to show a significant improvement in depression symptoms and biomarkers [1]. |
| Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase III [2] | Phase III (REACH) trial failed to meet its primary endpoint (change in Reachable Workspace) and secondary endpoints in 2024. Development suspended [2]. |
| COVID-19 | Phase III (Terminated) [3] | Listed as a terminated Phase III trial [3]. |
| Non-Small Cell Lung Cancer (NSCLC) | Preclinical Research [6] | Shown in a 2018 study to overcome gefitinib-resistance by preventing tetraploidization in mouse models [6]. |
For researchers, understanding the design of pivotal trials is crucial. Here are the methodologies for two major late-stage studies:
1. Phase III REACH Trial in FSHD (NCT05397470) [2]
2. Phase III LATITUDE-TIMI 60 in ACS (NCT02145468) [1] [4]
Beyond clinical trials, this compound has been a tool in mechanistic studies. A notable 2018 publication in EBioMedicine explored its potential to overcome drug resistance in non-small cell lung cancer (NSCLC) [6].
The diagram below summarizes this specific signaling pathway investigated in the preclinical cancer research:
Despite a promising mechanism of action and a favorable safety profile demonstrated in over 3,500 subjects, this compound consistently failed to prove efficacy in large, well-controlled Phase III trials across several inflammatory and non-inflammatory conditions [1] [2].
The table below summarizes the key safety and tolerability findings from clinical trials of this compound:
| Trial Phase / Population | Dosing Regimen | Safety & Tolerability Findings | Reported Adverse Events (AEs) |
|---|---|---|---|
| Phase 1 (Healthy Volunteers & FSHD) [1] | Single oral dose: 7.5 mg or 15 mg | Well tolerated, no serious AEs (SAEs) [1]. | Mild and self-limited AEs [1]. |
| Phase 2b (ReDUX4, FSHD) [2] | 15 mg twice daily for 48 weeks | Well tolerated, no deaths or treatment discontinuations due to AEs [2]. | 29 treatment-emergent AEs (9 drug-related) vs. 23 (2 drug-related) for placebo. 2 SAEs in this compound group deemed unrelated to drug [2]. |
| Phase 2 Open-Label (FSHD) [3] [4] | 15 mg twice daily for 52 weeks | Favorable safety and tolerability profile [3]. | No deaths, serious treatment-emergent AEs, or discontinuations due to AEs [3]. |
| Phase 3 (REACH, FSHD) [5] [6] | 15 mg twice daily for 48 weeks | Consistent safety profile with prior studies [5]. | Rate of treatment-related AEs was similar to placebo. No treatment-related SAEs in this compound group [5]. |
The following methodologies are compiled from the Phase 1 trial and other cited studies [1].
Study Design: The Phase 1 trial was a multi-part investigation.
Safety Assessments: Primary safety endpoints across studies typically included [3] [4]:
Pharmacokinetic (PK) & Target Engagement (TE) Analysis:
The diagram below illustrates the proposed mechanism of this compound in FSHD and the workflow for assessing its target engagement.
Figure 1: Proposed this compound mechanism and assessment workflow. The diagram shows this compound inhibits p38α/β MAPK, which was hypothesized to reduce DUX4 expression in FSHD. Target engagement was confirmed by measuring pHSP27 reduction, though DUX4 suppression was not consistently shown in clinical trials [1] [2] [3].
The available data strongly supports the safety and tolerability of this compound for further investigation. However, its journey underscores the critical challenge in drug development: achieving definitive clinical efficacy, even with a well-tolerated drug and demonstrated target engagement.
The diagram below illustrates how losmapimod interacts with the p38 MAPK pathway and impacts HSP27.
This compound inhibits p38 MAPK, reducing HSP27 phosphorylation and DUX4 expression.
This compound is a selective oral inhibitor of p38 α/β mitogen-activated protein kinase (MAPK) [1]. The p38 MAPK pathway, activated by cellular stress, phosphorylates downstream kinases like MAPKAPK2/3, which then phosphorylate HSP27 [2]. This phosphorylation triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers, changing its functional state [2]. In facioscapulohumeral dystrophy (FSHD), inhibiting this pathway with this compound also suppresses the aberrant expression of the DUX4 protein, which is toxic to muscle cells [3] [1]. Thus, a decrease in the pHSP27:HSP27 ratio provides direct evidence of this compound's activity at the molecular level [4].
The following table summarizes the quantitative evidence for pHSP27 as a target engagement biomarker from key this compound clinical studies.
| Study Description | Participant Cohort | Target Engagement Measurement | Key Efficacy & Safety Findings |
|---|
| Phase 2 Open-Label (NCT04004000) [3] [1] 52-week treatment | 14 adults with FSHD1 | ~40-50% reduction in blood pHSP27:HSP27 ratio at weeks 4 & 52. 10.8% reduction in muscle pHSP27:HSP27 ratio at week 4. | Stability/improvement in upper limb function. Most common AE: mild, transient liver enzyme increase [3]. | | Phase 1 (FSHD & Healthy Volunteers) [4] Single & multiple doses | 15 FSHD subjects, 10 healthy volunteers | Dose-dependent this compound concentrations in muscle (42.1 ± 10.5 ng/g [7.5 mg] to 97.2 ± 22.4 ng/g [15 mg]). TE confirmed in blood and muscle. | Well-tolerated, no serious AEs. Most AEs were mild and self-limited [4]. | | Phase 3 REACH (NCT05397470) [3] | 260 adults with FSHD | Trial completed enrollment; top-line results expected to include biomarker data. | Awaited; will further evaluate efficacy and safety [3]. |
The data consistently shows that this compound engages its target and produces a measurable and sustained decrease in the pHSP27:HSP27 ratio. The effect was observed in both blood and muscle tissue, confirming the drug reaches its site of action [3] [4].
For researchers, here are detailed methodologies from the clinical studies for assessing this compound target engagement via pHSP27.
The table below summarizes the design and key outcomes from two clinical trials investigating losmapimod.
| Trial Identifier | Phase & Design | Population & Duration | Primary Endpoint(s) & Results | Key Efficacy Findings | Safety & Tolerability |
|---|---|---|---|---|---|
| ReDUX4 (NCT04003974) [1] | Phase 2b, Randomized, Double-blind, Placebo-controlled | 80 adults with FSHD1; 48 weeks [1] | Change in DUX4-driven gene expression: No significant difference vs. placebo (p=0.56) [1] | Potential improvements in muscle fat infiltration (MRI), functional outcomes (reachable workspace), and patient-reported impression of change [1] | Well tolerated. More TEAEs in this compound group (29 vs. 23); most were mild. No deaths or TEAE-related discontinuations [1] |
| NCT04004000 [2] | Phase 2, Open-label Pilot Study | 14 adults with FSHD1; 52 weeks (+ extension) [2] | Safety & Tolerability: No deaths, serious TEAEs, or discontinuations due to TEAEs [2] | Pharmacodynamics: Blood concentrations associated with target engagement and decreased DUX4 expression in vitro were achieved. Clinical outcomes showed a trend toward stabilization/improvement [2] | This compound was well tolerated, supporting further investigation in a larger phase 3 study [2] |
1. Trial Design and Participant Selection
2. Primary and Secondary Endpoint Assessments
3. Exploratory Efficacy Assessments
The following diagrams, created using Graphviz DOT language, illustrate the proposed drug mechanism and a generalized trial workflow.
This diagram illustrates the hypothesized mechanism of action for this compound in FSHD1. Cellular stressors activate the p38 MAPK pathway, which regulates the aberrant expression of the DUX4 transcription factor. DUX4 expression drives muscle cell damage and death. This compound acts as an inhibitor of p38α/β MAPK, aiming to disrupt this pathogenic cascade. [1] [2]
This diagram outlines the high-level workflow for the Phase 2b ReDUX4 clinical trial. After screening and baseline assessments, eligible participants were randomized to receive either the investigational drug or a placebo for the 48-week treatment period, after which the study endpoints were assessed. [1]
The 15 mg twice-daily dosing regimen of this compound has demonstrated a consistent and acceptable safety and tolerability profile in clinical trials for FSHD1. While the primary biomarker endpoint of reducing DUX4-driven gene expression was not met in the Phase 2b study, consistent trends in structural and functional exploratory outcomes provided the rationale for further investigation. The ongoing Phase 3 study will provide more definitive evidence regarding the efficacy of this dosing regimen.
Facioscapulohumeral muscular dystrophy (FSHD) is the third most common muscular dystrophy, affecting approximately 1 in 15,000 live births, and is characterized by progressive and often asymmetric muscle weakness that typically begins in the face, shoulders, and upper arms. [1] [2] The molecular pathogenesis of both major forms of FSHD (types 1 and 2) involves the aberrant expression of DUX4, a germline transcription factor that is normally epigenetically silenced in somatic tissues. [3] [2] [4] In FSHD, genetic and epigenetic alterations lead to chromatin de-repression of the D4Z4 macrosatellite repeat array on chromosome 4q35, resulting in the toxic expression of DUX4 in skeletal muscle. [1] [4] The DUX4 protein functions as a transcription factor that activates a cascade of downstream target genes, leading to muscle toxicity, impaired differentiation, and ultimately muscle degeneration. [1] [2]
The detection of DUX4 expression presents a significant technical challenge due to the low abundance and sporadic nature of its expression in muscle tissue. [5] For this reason, quantitative RT-PCR (qRT-PCR) measurement of DUX4 target genes has emerged as a reliable and sensitive method for monitoring DUX4 activity in both research and clinical settings. This approach provides researchers with a quantifiable readout of DUX4 pathway activation that correlates with disease activity and treatment response. [3] [6] The establishment of robust qRT-PCR protocols for DUX4-driven gene expression is particularly crucial for therapeutic development, as it enables researchers to assess target engagement and treatment efficacy in preclinical studies and clinical trials. [1] [5]
Table 1: Primary and Secondary Biomarkers for DUX4 Activity Monitoring
| Biomarker Category | Gene Symbol | Full Name | Function | Detection Frequency in FSHD |
|---|---|---|---|---|
| Primary Targets | TRIM43 | Tripartite Motif Containing 43 | Ubiquitin ligase activity; germline development | Detected in 48.7% of FSHD biopsies [5] |
| MBD3L2 | Methyl-CpG Binding Domain Protein 3 Like 2 | Transcriptional regulation; chromatin modification | Highly correlated with DUX4 expression [1] [6] | |
| ZSCAN4 | Zinc Finger and SCAN Domain Containing 4 | Stem cell pluripotency; telomere maintenance | Validated in multiple FSHD models [6] | |
| Secondary Targets | LEUTX | Leucine Twenty Homeobox | Homeobox transcription factor; embryonic development | Consistently upregulated by DUX4 [1] |
| TRIM48 | Tripartite Motif Containing 48 | Ubiquitin ligase activity; protein modification | Part of extended DUX4 signature [5] | |
| Reference Genes | GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolytic enzyme; housekeeping gene | Stable expression across muscle samples [6] |
| ACTB | Beta-Actin | Cytoskeletal structural protein; housekeeping gene | Normalization control for lentiviral experiments [6] |
The selection of appropriate biomarkers is critical for accurate assessment of DUX4 activity. Research has demonstrated that the cumulative expression of multiple DUX4 target genes provides a more reliable indicator of DUX4 pathway activation than individual genes alone. [5] In fact, studies analyzing FSHD muscle biopsies have shown that approximately 48.7% of biopsies show significantly elevated expression of DUX4 target genes (classified as DUX4-positive), while the remaining 51.3% show levels similar to controls (DUX4-negative), reflecting the sporadic nature of DUX4 expression in FSHD muscle. [5] This pattern underscores the importance of analyzing multiple biomarkers to capture the full spectrum of DUX4 activity.
The spatiotemporal heterogeneity of FSHD pathology necessitates strategic approaches to muscle biopsy collection to maximize the likelihood of capturing disease activity. [3] [5] Research has demonstrated that MRI-guided biopsy significantly enhances the detection of DUX4 target gene expression:
STIR/TIRM Hyperintensity Correlation: Muscles with elevated Short Tau Inversion Recovery (STIR) or Turbo Inversion Recovery Magnitude (TIRM) signals show substantially higher detection rates of DUX4 target genes. One comprehensive study found that 73% of STIR-positive muscles exhibited active myopathic changes, compared to only 10% of MRI-normal muscles. [3]
Pathology Severity: STIR-positive muscles demonstrate moderate to severe pathologic changes (mean score of 5.9, range 1-10), while MRI-normal muscles show only mild changes (mean score of 3.5, range 0-7). [3]
Fat Fraction Considerations: Muscles with fat fraction >15% (FatPOS) are more likely to show advanced pathology, though DUX4 target gene expression may be more variable in these samples due to extensive replacement of muscle tissue with fat and connective tissue. [5]
Table 2: Muscle Biopsy Processing Protocol
| Processing Step | Equipment/Materials | Conditions | Time Frame | Quality Assessment |
|---|---|---|---|---|
| Biopsy Collection | MRI guidance for site selection | N/A | N/A | Target STIR+/TIRM+ regions [3] [5] |
| Immediate Stabilization | RNAlater or similar RNA stabilization solution | 4°C for 4-24 hours | Within 30 seconds of collection | Ensure complete immersion of tissue |
| Long-term Storage | Cryovials, liquid nitrogen or -80°C freezer | -80°C | After stabilization period | Stable for years at -80°C |
| RNA Extraction | Mechanical homogenizer, TRIzol reagent, or commercial RNA kit | On ice during processing | Begin with partially thawed tissue | RNA Integrity Number (RIN) >8.0 |
| RNA Quantification | Spectrophotometer (NanoDrop) or fluorometer (Qubit) | N/A | After extraction | A260/A280 ratio of 1.8-2.0 |
Proper handling of muscle biopsies is essential for obtaining high-quality RNA for qRT-PCR analysis. Immediate stabilization of tissue in RNAlater or flash-freezing in liquid nitrogen is critical to prevent RNA degradation. [6] For RNA extraction, mechanical homogenization is required to effectively disrupt muscle fibers, and subsequent DNase treatment is recommended to eliminate genomic DNA contamination. The quality of extracted RNA should be verified using an automated electrophoresis system to ensure an RNA Integrity Number (RIN) greater than 8.0, as degraded RNA can lead to unreliable qRT-PCR results, particularly for the typically low-abundance DUX4 transcript itself.
The following protocol is adapted from established methods for RNA extraction from skeletal muscle biopsies [6]:
Homogenization: Transfer approximately 20-30 mg of muscle tissue to a pre-chilled homogenization tube containing 1 mL of TRIzol reagent. Homogenize using a mechanical homogenizer at maximum speed for 30-60 seconds until no visible tissue fragments remain.
Phase Separation: Incubate the homogenized samples at room temperature for 5 minutes to permit complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol used, shake tubes vigorously by hand for 15 seconds, and incubate at room temperature for 2-3 minutes.
RNA Precipitation: Centrifuge the samples at 12,000 × g for 15 minutes at 4°C. Transfer the colorless upper aqueous phase to a new tube and add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used. Mix samples and incubate at room temperature for 10 minutes.
RNA Wash: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the RNA. Remove the supernatant and wash the pellet with 1 mL of 75% ethanol by vortexing and subsequent centrifugation at 7,500 × g for 5 minutes at 4°C.
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes (do not let it dry completely) and dissolve in 20-50 μL of RNase-free water. Incubate for 10 minutes at 55-60°C to dissolve the RNA completely.
A critical consideration in FSHD research is the choice of priming method for cDNA synthesis, as this significantly impacts the detection of different DUX4 transcript types:
Oligo(dT) Priming: Use for detecting polyadenylated full-length DUX4 (DUX4-fl) transcripts. This method selectively reverse transcribes only properly polyadenylated mRNAs, making it specific for the pathogenic DUX4-fl isoforms that utilize the polyadenylation signal in exon 3. [6]
Random Hexamer Priming: Use for detecting DUX4 target genes (e.g., TRIM43, MBD3L2, ZSCAN4) and general D4Z4 transcription. This method provides more comprehensive reverse transcription of all RNA species, enabling robust detection of both polyadenylated and non-polyadenylated transcripts. [6]
The cDNA synthesis reaction should be performed according to the reverse transcriptase manufacturer's instructions, typically including 500 ng-1 μg of total RNA, primer(s) according to the chosen method, dNTPs, reverse transcriptase, and reaction buffer. The resulting cDNA should be diluted 1:5-1:10 in nuclease-free water before use in qRT-PCR reactions.
Table 3: qRT-PCR Primer Sequences for DUX4 and Target Genes
| Target | Primer Name | Sequence (5' to 3') | Amplicon Size | Application |
|---|---|---|---|---|
| DUX4-fl | DUX4-cDNA-F10 | Not fully specified in sources | ~100-200 bp | Detects spliced, polyadenylated DUX4 [6] |
| DUX4-cDNA-R4 | Not fully specified in sources | ~100-200 bp | Paired with F10 for DUX4-fl [6] | |
| TRIM43 | TRIM43-Fwd | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |
| TRIM43-Rev | Not fully specified in sources | ~100-200 bp | Paired with TRIM43-Fwd [6] | |
| MBD3L2 | MBD3L2-Fwd | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |
| MBD3L2-Rev | Not fully specified in sources | ~100-200 bp | Paired with MBD3L2-Fwd [6] | |
| ZSCAN4 | ZSCAN4-F1 | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |
| ZSCAN4-R1 | Not fully specified in sources | ~100-200 bp | Paired with ZSCAN4-F1 [6] | |
| GAPDH | GAPDH-q-Fwd | Not fully specified in sources | ~100-200 bp | Reference gene [6] |
| GAPDH-q-Rev | Not fully specified in sources | ~100-200 bp | Paired with GAPDH-q-Fwd [6] | |
| ACTB | ACTB-q-Fwd | Not fully specified in sources | ~100-200 bp | Reference gene for lentiviral experiments [6] |
| ACTB-q-Rev | Not fully specified in sources | ~100-200 bp | Paired with ACTB-q-Fwd [6] |
While the exact primer sequences are not fully detailed in the available sources, the references indicate that previously published and validated primers should be used for these analyses. [6] All primers should be validated for efficiency (90-110%) and specificity (single peak in melt curve analysis) before use in experimental samples.
The following protocol uses SYBR Green-based detection, which is commonly employed for DUX4 target gene analysis [6]:
Reaction Setup (20 μL total volume):
Cycling Conditions:
All reactions should be performed in technical triplicates to ensure reproducibility, and include appropriate controls (no-template controls, reverse transcription negative controls). The use of a 96-well or 384-well plate format enables high-throughput analysis of multiple samples and targets simultaneously.
The ΔΔCt method is recommended for calculating relative expression levels of DUX4 target genes [6]. This approach involves:
Normalization to Reference Genes: Calculate ΔCt values for each target gene by subtracting the Ct value of the reference gene (GAPDH or ACTB) from the Ct value of the target gene.
Comparison to Control: Calculate ΔΔCt values by subtracting the ΔCt of the control sample (e.g., healthy muscle or untreated FSHD baseline) from the ΔCt of the experimental sample.
Relative Quantification: Calculate the relative expression using the formula 2^(-ΔΔCt).
For studies involving DUX4-targeting therapeutics, the percentage knockdown can be calculated as (1 - 2^(-ΔΔCt)) × 100%. For example, in recent preclinical studies of DCA-conjugated DUX4 siRNA (DCA-siRNADUX4), treatment resulted in greater than 50% knockdown of DUX4 target genes in FSHD patient muscle xenografts. [1]
When interpreting qRT-PCR data for DUX4 target genes, several factors should be considered:
Sporadic Expression Pattern: DUX4 target gene expression is inherently sporadic in FSHD muscle biopsies, with only approximately 48.7% of biopsies showing significantly elevated expression (DUX4POS). [5] This biological reality should be considered when interpreting negative results.
Correlation with MRI Findings: DUX4 target gene expression strongly correlates with STIR/TIRM hyperintensity on MRI. [3] [5] Biopsies from STIR-positive regions are more likely to show elevated DUX4 target gene expression.
Threshold Determination: Establish clear thresholds for significant DUX4 pathway activation based on control samples. One study defined DUX4-positive samples as those with cumulative normalized read counts >20 for a panel of DUX4 target genes. [5]
Multi-gene Signature: Relying on a panel of DUX4 target genes (rather than a single gene) provides more robust assessment of DUX4 pathway activation. [1] [5]
The qRT-PCR analysis of DUX4 target genes has become an essential tool for evaluating the efficacy of DUX4-targeting therapeutics in FSHD. The following protocol outlines its application in therapeutic development:
Baseline Assessment: Collect pre-treatment muscle biopsies from FSHD models (patient-derived myotubes, xenografts, or animal models) and establish baseline DUX4 target gene expression levels.
Treatment Administration: Apply therapeutic candidates (e.g., siRNA, antisense oligonucleotides, small molecules) using appropriate delivery methods. For example, in recent studies, DCA-conjugated DUX4 siRNA (DCA-siRNADUX4) was administered via subcutaneous injection to achieve systemic delivery to muscle tissue. [1]
Post-treatment Sampling: Collect muscle samples at predetermined time points after treatment. For siRNA-based approaches, time points may range from 4 days for in vitro studies to several weeks for in vivo studies. [1]
qRT-PCR Analysis: Process samples according to the protocols outlined in previous sections and quantify expression of DUX4 target genes.
Efficacy Determination: Calculate percentage knockdown of DUX4 target genes relative to baseline and non-targeting controls. Effective therapeutics should demonstrate significant (≥50%) reduction in DUX4 target gene expression. [1]
This approach has been successfully used to validate various DUX4-targeting strategies, including siRNA therapeutics [1] and CRISPR/Cas9-mediated approaches targeting the DUX4 polyadenylation signal. [4]
Figure 1: Experimental Workflow for DUX4 Target Gene Analysis in FSHD Muscle Biopsies. This diagram outlines the key steps from MRI-guided biopsy selection through data analysis, highlighting critical decision points at each stage.
Figure 2: DUX4 Pathogenesis and Therapeutic Monitoring Strategy. This diagram illustrates the pathological cascade from genetic predisposition to muscle pathology, highlighting points for therapeutic intervention and the role of qRT-PCR biomarkers in monitoring treatment response.
The qRT-PCR analysis of DUX4-driven gene expression in muscle biopsies provides a robust, quantifiable method for assessing DUX4 pathway activation in FSHD research and therapeutic development. Through optimized protocols for sample processing, RNA extraction, cDNA synthesis, and qRT-PCR analysis, researchers can reliably detect and quantify DUX4 activity even given the challenges of sporadic expression and low transcript abundance. The integration of MRI-guided biopsy selection with multi-gene signature analysis significantly enhances detection sensitivity, making this approach particularly valuable for preclinical studies and clinical trials of DUX4-targeting therapeutics. As FSHD research continues to advance toward effective treatments, these standardized protocols will play an increasingly important role in evaluating therapeutic efficacy and accelerating drug development.
The RWS system is a markerless, 3D motion analysis tool designed to quantify upper extremity (UE) function by measuring the relative surface area (RSA) a person can reach. Its objective and comprehensive nature make it a valuable outcome measure for FSHD clinical trials, where UE impairment is a primary concern [1] [2].
1. Primary Objective: To quantitatively evaluate the decline in UE reaching capacity in FSHD patients by measuring the total and quadrant Reachable Workspace Relative Surface Areas (RSAs) [2]. 2. Primary Endpoint: Change from baseline in total RSA [1]. 3. Secondary & Exploratory Endpoints: Changes in quadrant RSAs, correlation with patient-reported outcome measures (e.g., UEFI, PROMIS-57), and correlation with quantitative muscle strength (QMT) [1].
The following workflow outlines the standardized testing procedure for acquiring reachable workspace data:
Key Procedural Notes:
Coordinate Transformation: The 3D hand trajectory data is transformed into a body-centric coordinate system with the shoulder joint as the origin [2].
Workspace Quadrants: The reachable workspace is divided into four quadrants relative to the shoulder: upper-ipsilateral, upper-contralateral, lower-ipsilateral, and lower-contralateral [2].
RSA Calculation: The absolute surface area (m²) of the total workspace and each quadrant is calculated and normalized by the square of the individual's arm length to generate the unitless RSA [2]. The formula is:
RSA = (Reachable Workspace Surface Area) / (Arm Length)²
The RWS measure has been robustly validated in multiple studies against key clinical metrics, demonstrating its relevance as a clinical trial endpoint.
Table 1: Correlation of RWS with Strength and Functional Measures
| Correlated Measure | Study Cohort | Correlation Coefficient (r) | P-value | Clinical Interpretation |
|---|---|---|---|---|
| Quantitative Muscle Strength (QMT) [1] | FSHD (n=175) | 0.70 - 0.72 | < 0.0001 | Strong linear relationship; every 0.25 decrease in RSA corresponded to an 18-20% drop in median % predicted QMT strength. |
| Upper Limb Strength (MVIC) [3] | FSHD (n=26) | 0.48 | 0.0003 | Moderate correlation with combined elbow flexion and shoulder abduction strength. |
| Patient-Reported Function (UEFI) [1] | FSHD (n=175) | 0.44 - 0.47 | < 0.0001 | Moderate linear relationship with self-reported upper extremity function. |
| FSHD Evaluation Scale (II+III) [2] | FSHD (n=22) | N/A | < 0.0001 | RWS RSA decreased progressively with worsening clinical scores (0.473 in FSHD vs. 0.747 in controls). |
Table 2: Psychometric Properties of the RWS System
| Property | Result | Context |
|---|---|---|
| Test-Retest Reliability [3] | R = 0.952 (P < 0.0001) | High reliability in FSHD patients. |
| Discriminative Ability [2] | P < 0.0001 | Significantly different RSAs between FSHD and healthy controls. |
| Sensitivity to Loading [3] | Reduction in RSA | A 500-gram wrist weight caused a greater reduction in RSA in moderately weak FSHD patients, demonstrating sensitivity to detect change. |
The RWS is recognized as a primary or key secondary endpoint in several ongoing and recent FSHD clinical trials [1]. Understanding its context is critical for trial design.
While robust, the RWS protocol has some limitations to consider:
1.0 Abstract This application note summarizes the methodology and results of Muscle Fat Infiltration (MFI) assessment via magnetic resonance imaging (MRI) in clinical trials of losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). Although this compound, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, demonstrated target engagement, its Phase 3 REACH trial did not meet its primary or secondary endpoints, including the MFI outcome [1]. The note details the experimental protocols and provides insights for future trial design in genetically defined rare diseases.
2.0 Introduction: Drug Mechanism & Trial Context Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic myopathy caused by the aberrant expression of the DUX4 transcription factor in skeletal muscle [2] [3]. This compound was investigated as a potential therapeutic agent based on its role as a selective inhibitor of p38α/β MAPK, which was identified as a key regulator of DUX4 expression [1] [3]. The goal of treatment was to inhibit p38 MAPK, thereby reducing DUX4 expression and potentially slowing the disease pathology, which is characterized by the replacement of muscle tissue with fat (MFI), leading to progressive weakness [4].
The drug's development program progressed from a Phase 2b trial (ReDUX4) to a Phase 3 trial (REACH). While the Phase 2b trial suggested potential benefits in structural and functional outcomes [2] [5], the subsequent Phase 3 trial failed to confirm these effects.
3.0 Quantitative Efficacy Outcomes The following tables summarize the key efficacy data for MFI and other related endpoints from the this compound clinical trials.
3.1 Phase 3 REACH Trial (48-Week Results) The Phase 3 REACH trial was a 48-week, multicenter, randomized, double-blind, placebo-controlled study involving 260 FSHD patients [1].
Table 1: Primary and Secondary Efficacy Endpoints from the Phase 3 REACH Trial [1]
| Endpoint | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|---|---|---|---|
| Primary: Reachable Workspace (RSA) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |
| Secondary: Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
| Secondary: Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |
3.2 Phase 2b ReDUX4 Trial (48-Week Results) The Phase 2b trial (ReDUX4) was a 48-week, randomized, double-blind, placebo-controlled study involving 80 participants with FSHD type 1 [2] [3].
Table 2: Key Outcomes from the Phase 2b ReDUX4 Trial [2] [5]
| Endpoint | This compound Group | Placebo Group | Difference (95% CI) | P-value |
|---|---|---|---|---|
| Primary: DUX4-driven gene expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.43 (SE 0.56; -1.04 to 1.89) | 0.56 |
| Secondary: Muscle Fat Infiltration (MFI) | 0.03% | 0.52% | -0.49% (-0.86 to -0.12) | 0.01 |
| Secondary: Patient Global Impression of Change (PGIC) | Data not fully specified | Data not fully specified | -0.58 (Likert scale) | 0.02 |
4.0 Detailed Experimental Protocols
4.1 MRI Acquisition and MFI Analysis Protocol The methodology for MFI assessment in the REACH trial was informed by the earlier Phase 2b study and utilized quantitative MRI techniques [2] [3].
4.2 Other Assessed Endpoints
The logical flow of the therapeutic hypothesis and the subsequent experimental assessment in the this compound trials is summarized in the following diagrams.
Diagram 1: Proposed Therapeutic Pathway of this compound in FSHD. This illustrates the hypothesized mechanism by which this compound was expected to reduce MFI and slow disease progression in FSHD patients.
Diagram 2: REACH Trial Design Workflow. This outlines the high-level structure of the Phase 3 clinical trial, from patient recruitment to final assessment.
5.0 Discussion & Conclusion The assessment of MFI via quantitative MRI served as a critical biomarker in the this compound clinical program. Despite a signal of potential efficacy in the Phase 2b trial, where this compound showed a statistically significant reduction in MFI progression compared to placebo [2] [5], this effect was not replicated in the larger Phase 3 REACH trial [1]. The overall trial failed to meet its endpoints, leading to the suspension of this compound's development for FSHD [1].
Key challenges and learnings from this program include:
This compound is an orally available, potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). It has been under development as an anti-inflammatory agent for various therapeutic areas, including rheumatoid arthritis (RA), chronic obstructive pulmonary disease (COPD), and acute coronary syndrome. Clinical studies have established that it is generally well-tolerated and safe in humans [1]. A key pharmacodynamic marker for its biological activity is the phosphorylation status of Heat Shock Protein 27 (HSP27). This application note details the methodologies for modeling its pharmacokinetics and the established relationship with pHSP27, providing a framework for research and development applications [2].
The following tables summarize the core quantitative data from clinical and preclinical studies on this compound, which form the basis for model development.
Table 1: Key Population Pharmacokinetic Parameters of this compound [1]
| Parameter | Population | Mean Estimate | 95% Confidence Interval | Comments |
|---|---|---|---|---|
| Apparent Oral Clearance (CL/F) | Males | 31.2 L/h | 27.7 - 35.2 L/h | Two-compartment model with first-order elimination |
| Apparent Oral Clearance (CL/F) | Females | 24.6 L/h | 22.1 - 27.3 L/h | Bodyweight, age, and sex were significant covariates |
| Absolute Oral Bioavailability | Healthy Volunteers | 0.62 (62%) | (90% CI 0.56, 0.68) | Determined from IV/PO cross-over study [2] |
Table 2: Pharmacodynamic Response and Exposure following Single Doses [2]
| Dose Route | Dose | C~max~ (μg/L) | AUC~0-∞~ (μg·h/L) | Maximal pHSP27 Reduction | Time of Maximal Effect |
|---|---|---|---|---|---|
| Intravenous (IV) | 3 mg | 59.4 | 171.1 | 44% (95% CI 38%, 50%) | 30 minutes |
| Oral (PO) | 15 mg | 45.9 | 528.0 | 55% (95% CI 50%, 59%) | 4 hours |
This protocol outlines the method for developing a population PK model for this compound, based on the analysis that pooled data from healthy subjects, RA, and COPD patients [1].
nlme), Monolix, or Phoenix NLME are also applicable [1] [3].This protocol is derived from a clinical study that assessed the relationship between this compound plasma concentration and the suppression of pHSP27 in healthy volunteers [2].
This protocol is based on a preclinical study investigating the use of this compound to overcome gefitinib resistance in non-small cell lung cancer (NSCLC) [4].
The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathway involved in this compound's mechanism in NSCLC and the workflow for PK/PD model development.
A significant application of this compound beyond its original inflammatory indications is in overcoming acquired resistance to gefitinib in NSCLC. Research has shown that gefitinib resistance can be associated with the activation of a YAP-MKK3/6-p38 MAPK-STAT3 signaling pathway, leading to cancer cell tetraploidization [4]. Tetraploid cells contribute to tumor heterogeneity and multidrug resistance. In this context, this compound, by inhibiting p38 MAPK, ablates gefitinib-induced tetraploidization. This effect has been demonstrated both in vitro and in vivo using a patient-derived xenograft (PDX) model, suggesting this compound's potential as a combination therapy to overcome resistance in NSCLC [4].
When submitting PBPK or other modeling reports to regulatory agencies, a structured format is recommended. Key elements include an Executive Summary, Introduction, Materials and Methods, Results, Discussion, and Appendices [5]. The European Medicines Agency (EMA) also provides specific guidelines on the expected content of PBPK modelling reports, which apply to both commercial and in-house platforms [6].
Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by asymmetric muscle weakness that typically affects the face, shoulder girdle, and upper arms before potentially involving other muscle groups. With an estimated prevalence of 1 in 8,333 individuals, FSHD ranks among the three most common forms of muscular dystrophy worldwide, creating a substantial need for reliable assessment methods in both clinical practice and therapeutic development [1]. The pathophysiological mechanism of FSHD involves the aberrant expression of the DUX4 gene in skeletal muscle, which triggers a cascade of cellular events leading to muscle fiber damage and progressive weakness [2]. This molecular understanding has accelerated drug development, making reliable and sensitive outcome measures increasingly critical.
Assessment of shoulder abductor strength is particularly relevant in FSHD for several key reasons. The shoulder girdle muscles, including the middle deltoid and supraspinatus, are among the earliest and most frequently affected muscle groups in FSHD progression [1]. These muscles are crucial for functional activities such as reaching, lifting, and personal care tasks, meaning their weakness directly impacts quality of life. Furthermore, shoulder abductor strength can serve as a sensitive marker of disease progression and potential treatment response, especially in clinical trials targeting the underlying DUX4 pathology [3]. The pattern of weakness in FSHD typically demonstrates striking asymmetry, with the right shoulder and arm muscles more frequently affected regardless of handedness, necessitating careful bilateral assessment [1].
Table 1: Clinical Characteristics of FSHD Relevant to Strength Assessment
| Characteristic | Description | Implications for HHD Assessment |
|---|---|---|
| Typical Muscle Involvement | Face, scapular stabilizers, foot dorsiflexors, shoulder abductors | Shoulder abductors represent key assessment targets |
| Weakness Pattern | Often asymmetric, frequently right-sided predominance | Bilateral measurement essential; account for asymmetry in analysis |
| Age of Onset | Typically 15-30 years, though highly variable | Assessment protocols must accommodate wide age range |
| Disease Progression | Slow progression with possible static phases | Need sensitive measures to detect subtle changes over time |
| FSHD1 vs FSHD2 | FSHD1 (95% of cases): D4Z4 contraction; FSHD2 (5%): epigenetic dysregulation | Similar assessment approaches applicable to both types |
The assessment protocol begins with proper equipment selection and participant preparation. A calibrated hand-held dynamometer (e.g., Lafayette Manual Muscle Tester) should be used consistently throughout a study to ensure measurement stability. The protocol requires an adjustable examination table, standardized positioning aids (goniometer for verifying joint angles, tape to mark the scapular plane), and documentation materials for recording measurements. Participants should be instructed to refrain from strenuous upper extremity activity for at least 24 hours prior to testing and should complete a standardized warm-up consisting of five minutes of gentle shoulder range of motion exercises in all planes to prepare the muscles for testing [4].
Prior to formal measurement, testers must demonstrate proficiency in both device operation and stabilization techniques through supervised training sessions. The testing environment should be quiet and distraction-free to facilitate participant concentration. For longitudinal studies, consistency in testing time of day is recommended to control for potential diurnal variation in performance. Participants should be dressed in clothing that allows full visibility and access to the shoulder region, and any jewelry that might interfere with testing should be removed. The dominant arm should be documented for all participants, as this may influence strength expectations and interpretation of asymmetric findings [4].
Proper patient positioning is critical for obtaining valid and reliable shoulder abductor strength measurements. The participant should be seated upright on a standard examination table with their back supported and feet resting comfortably on the floor or a footrest. The shoulder being tested should be positioned in 90 degrees of abduction in the scapular plane (approximately 30 degrees anterior to the coronal plane), which represents the most functional position for shoulder abduction and optimizes the length-tension relationship of the abductor muscles [4]. The elbow should be in full extension with the forearm in a neutral position (thumb pointing upward), and the humerus should be in neutral rotation. A goniometer should be used to verify both shoulder and elbow positions before testing commences.
Stabilization techniques are essential to prevent compensatory movements that could invalidate measurements. The tester should stabilize the scapula manually by applying gentle pressure over the superior and lateral aspects, while also monitoring for and preventing shoulder elevation or trunk lateral flexion during testing. For consistent scapular plane alignment, marking the 30-degree angle on the floor with tape provides a visual guide for proper limb positioning across repeated sessions. If available, additional external stabilization can be provided using straps or belts secured around the participant's thorax and the examination table to minimize trunk movement. These stabilization methods help ensure that the force measured truly reflects shoulder abductor muscle performance rather than compensatory strategies [4].
Accurate dynamometer placement is fundamental to obtaining valid strength measurements. The dynamometer should be positioned approximately 1 cm proximal to the radiocarpal joint on the lateral aspect of the arm, applying force perpendicular to the limb segment in the direction opposite to the abduction movement [4]. The contact point should be consistent across all testing sessions, and the same tester should ideally perform repeated measurements on the same participant throughout a study when possible. The dynamometer must be held steady throughout the contraction, with the tester positioned to resist the participant's maximum effort without allowing movement at the joint.
The testing procedure follows a standardized sequence to ensure reliability. After proper positioning is verified, participants receive clear instructions: "When I say 'go,' push as hard as you can against the dynamometer until I say 'stop.'" The participant then performs a maximum voluntary isometric contraction maintained for 5 seconds, with the tester providing standardized verbal encouragement ("Force! Force! Force!") throughout the effort [4]. This procedure is repeated three times for each shoulder, with a 30-second rest period between repetitions to prevent fatigue. If the participant demonstrates compensatory movements such as trunk bending or shoulder elevation, the trial should be stopped and repeated after additional rest and instruction. The average of the three measurements (in Newtons) should be calculated and recorded for each shoulder, along with notes on testing quality and any observed compensatory strategies.
Reliability assessment of hand-held dynamometry for shoulder abductor measurement demonstrates strong psychometric properties for both research and clinical applications. A 2025 study specifically investigating the intrarater and interrater reliability of HHD in assessing isometric shoulder abductor strength reported excellent reliability coefficients, with intrarater reliability (ICC = 0.941) and interrater reliability (ICC = 0.889) in asymptomatic individuals [4]. These high ICC values indicate that HHD produces consistent results when used by the same tester across different sessions and when used by different trained testers. The strong correlation between HHD measurements and fixed dynamometer values (r = 0.772 for Tester 1; r = 0.748 for Tester 2) further supports the validity of HHD as a measurement tool for shoulder abduction strength [4].
Additional studies in patient populations provide further evidence of HHD's measurement properties. Research in patients following rotator cuff repair demonstrated moderate reliability of HHD for shoulder muscle strength assessment, with ICC values ranging from 0.59 to 0.69 across different shoulder movements [5]. While these values are somewhat lower than those reported in asymptomatic populations, they still represent acceptable reliability for clinical applications and illustrate that HHD remains a viable assessment tool even in populations with shoulder pathology. The minimal detectable change (MDC) values, which represent the smallest change that can be considered beyond measurement error, should be calculated for specific populations to guide interpretation of individual patient progress.
Table 2: Reliability Metrics for HHD Shoulder Abductor Strength Assessment
| Reliability Type | Statistical Measure | Value | Interpretation |
|---|---|---|---|
| Intrarater Reliability | Intraclass Correlation Coefficient (ICC) | 0.941 | Excellent reliability |
| Interrater Reliability | Intraclass Correlation Coefficient (ICC) | 0.889 | Excellent reliability |
| Concurrent Validity (Tester 1) | Spearman's Correlation with FD | 0.772 | Strong correlation |
| Concurrent Validity (Tester 2) | Spearman's Correlation with FD | 0.748 | Strong correlation |
| Clinical Population Reliability | ICC Range (Shoulder Patients) | 0.59-0.69 | Moderate reliability |
Comparative assessment of HHD against other strength measurement methodologies reveals both advantages and limitations. When compared to manual muscle testing (MMT), which uses the 0-5 Medical Research Council scale, HHD provides superior sensitivity to change and eliminates the ceiling effect that limits MMT's utility in detecting subtle strength changes in higher-functioning individuals [4]. The quantitative nature of HHD generates continuous data that is more suitable for statistical analysis in research contexts and provides more precise tracking of gradual strength changes over time. However, HHD requires equipment acquisition and tester training that may represent greater initial investment than traditional MMT.
In comparison to fixed dynamometry (FD), HHD demonstrates strong correlation but differs in practical implementation. FD provides the advantage of eliminating tester strength as a potential limiting factor, which may be particularly relevant when assessing stronger individuals [4]. However, HHD offers superior portability and cost-effectiveness, making it more feasible for widespread clinical implementation. When compared to the gold standard of isokinetic testing, HHD is more practical for routine clinical use but cannot assess strength throughout the full range of motion or at different velocities. For FSHD specifically, where progressive weakness rather than velocity-dependent performance is the primary concern, HHD represents an optimal balance of practicality, reliability, and sensitivity to change.
Table 3: Comparison of Shoulder Strength Assessment Methods in FSHD
| Assessment Method | Advantages | Limitations | Suitable Context |
|---|---|---|---|
| Hand-Held Dynamometry (HHD) | Portable, cost-effective, quantitative, good reliability | Limited by tester strength, requires training | Ideal for clinical trials and routine monitoring |
| Manual Muscle Testing (MMT) | No equipment needed, quick to perform | Subjective, ordinal scale, ceiling effects | Initial screening and gross assessment |
| Fixed Dynamometry (FD) | Not limited by tester strength, highly reliable | Less portable, more expensive | Research settings with stronger participants |
| Isokinetic Testing | Gold standard, comprehensive assessment | Expensive, not portable, requires laboratory | Precious research applications |
The systematic implementation of HHD for shoulder abductor assessment in FSHD clinical trials requires careful planning and standardization. As therapeutic development for FSHD accelerates, with multiple candidates including Del-brax (delpacibrat braxlosiran) advancing through clinical trials, the need for validated and responsive outcome measures becomes increasingly critical [3]. HHD should be incorporated as part of a comprehensive assessment battery that may include functional measures (such as the 10-Meter Walk/Run test and Timed Up and Go), patient-reported outcomes, and potentially imaging biomarkers. The testing schedule should align with the trial's visit structure, with baseline assessments conducted prior to initiation of investigational treatment and follow-up assessments timed to capture potential treatment effects while accounting for normal disease progression.
Quality assurance procedures are essential for maintaining data integrity throughout a clinical trial. These should include initial standardized training for all testers across study sites, with certification requiring demonstration of proper technique and measurement consistency. Regular recalibration of dynamometers should be performed according to manufacturer specifications, with documentation maintained for audit purposes. To minimize potential bias, testers should remain blinded to participant treatment assignment and previous assessment results whenever possible. Additionally, the implementation of centralized monitoring of strength data across sites can identify potential deviations from protocol or systematic measurement drift over time, allowing for timely corrective action.
Innovative approaches to strength assessment in FSHD are emerging from recent research that may complement traditional HHD measurements. Wearable sensor technology using inertial measurement units (IMUs) can capture subtle gait changes and trunk movement patterns that may indirectly reflect shoulder girdle function and overall disease impact [3]. These devices enable real-world monitoring of function beyond the clinic environment, potentially providing ecological validity to complement structured clinical assessments. Additionally, multi-scale machine learning models that incorporate MRI data with clinical measures show promise for predicting disease progression patterns and may enhance the interpretation of strength measurements within the broader context of muscle pathology [3].
Novel biomarker development represents another advancing area with implications for strength assessment. The measurement of DUX4-regulated biomarkers such as KHDC1L in conjunction with strength metrics may provide insights into the relationship between molecular disease activity and functional manifestations [3]. Some clinical trials have reported reductions in creatine kinase levels alongside improvements in muscle strength, suggesting that this traditional marker of muscle damage may serve as a supplemental biomarker in future trials [3]. As these advanced methodologies continue to develop, HHD remains a foundational assessment tool due to its direct measurement of the clinically meaningful outcome of muscle strength, its established reliability, and its practicality for widespread implementation.
Appropriate statistical analysis of HHD-derived strength data is essential for accurate interpretation in both clinical and research contexts. For individual patient monitoring, strength measurements should be compared to baseline values while accounting for the minimal detectable change (MDC) specific to the assessment protocol and population. The MDC represents the smallest change that exceeds measurement error and can be calculated from reliability studies using the formula: MDC = standard error of measurement × 1.96 × √2. For group comparisons in research settings, mixed-effects models are particularly suitable for analyzing longitudinal HHD data as they can accommodate missing data points and account for within-subject correlations across multiple time points [5]. These models can assess both the main effects of time and treatment, as well as potential interaction effects that might indicate differential response patterns.
When interpreting HHD results in FSHD, several disease-specific considerations must be incorporated into the analytical approach. The characteristic asymmetry of weakness necessitates separate analysis of each limb rather than combining data from both sides, and may warrant the development of novel asymmetry indices to quantify this disease feature. The slow progression rate of FSHD requires that analyses account for potentially small effect sizes and subtle changes over time, emphasizing the importance of sensitive measurement and appropriate statistical power. Additionally, adjustment for potential covariates such as age, sex, body mass, and baseline strength level may be necessary to isolate disease-specific effects from other influences on muscle strength.
Determining clinical significance extends beyond statistical analysis to understanding the practical impact of strength changes on function and quality of life. The minimal clinically important difference (MCID) represents the smallest change in strength that patients would perceive as meaningful. While established MCID values specifically for shoulder abductor strength in FSHD are not yet available, research in other shoulder disorders provides preliminary guidance. Studies of patients following rotator cuff repair have reported MCID achievement rates of 80.7% at 24 months postoperatively, suggesting that HHD can detect clinically meaningful changes in shoulder function [5]. Developing FSHD-specific MCID values should be a priority for future research.
Correlation with functional outcomes strengthens the interpretation of HHD strength measurements. Research indicates that shoulder abductor strength measured by HHD shows predictable relationships with functional performance tasks such as reachable workspace, overhead activities, and activities of daily living requiring upper extremity function [3]. Additionally, patient-reported outcomes covering domains such as pain, fatigue, and functional limitation provide complementary information that helps contextualize strength measurements within the broader patient experience. As new therapeutics advance through clinical development, understanding how changes in HDD-measured strength translate to meaningful functional improvements will be crucial for evaluating treatment benefits.
Hand-held dynamometry represents a validated, reliable, and practical methodology for assessing shoulder abductor strength in FSHD clinical studies and care. The standardized protocol outlined in this document provides researchers with a framework for implementing HHD assessment that balances scientific rigor with practical feasibility. As therapeutic development for FSHD advances, with multiple targeted treatments now entering clinical trials, objective and sensitive strength measurement tools like HHD will play an increasingly critical role in evaluating treatment efficacy [3]. The continued refinement of assessment protocols and interpretation guidelines will enhance our ability to detect meaningful changes in disease progression and treatment response.
Future directions for HHD applications in FSHD research include integration with emerging technologies such wearable sensors and advanced imaging biomarkers, development of FSHD-specific reference values and minimal clinically important difference thresholds, and standardization of testing protocols across international research networks. Additionally, expanding the application of HHD to pediatric FSHD populations requires special consideration of developmental factors and age-appropriate normalization approaches. Through continued methodological refinement and validation, HHD assessment of shoulder abductor strength will maintain its essential role in advancing FSHD research and improving patient care.
The following table summarizes key findings from clinical trials investigating this compound in FSHD, including quantitative data on target engagement and clinical outcomes.
| Trial Phase | Primary Findings on Biomarkers & Target Engagement | Reported Clinical Outcomes | References |
|---|---|---|---|
| Phase 2 Open-Label | Achieved blood concentrations previously associated with decreased DUX4 expression in vitro; robust target engagement demonstrated. | A trend toward stabilization or improvement in clinical outcome assessments. | [1] |
| Phase 3 (REACH) | Demonstrated target engagement (specific biomarker data not detailed in results); did not meet primary efficacy endpoint. | Did not achieve primary endpoint (Reachable Workspace); discontinuation of program announced in September 2024. | [2] |
This protocol outlines the key methodologies used in clinical trials to evaluate this compound's pharmacodynamics and target engagement in FSHD.
The diagram below illustrates the proposed mechanism of action of this compound in FSHD and the workflow for evaluating its efficacy in a clinical trial setting.
The collective data on this compound highlights both the promise and challenges of targeting the p38α/β pathway in FSHD.
The following table summarizes the key efficacy findings from the recent phase 2b trial (ReDUX4), which included the PGIC scale.
| Trial Identifier | Trial Phase & Design | Key Efficacy Findings Related to PGIC | Primary Endpoint Result |
|---|---|---|---|
| ReDUX4 (NCT04003974) [1] | Randomized, double-blind, placebo-controlled phase 2b trial (48 weeks; 80 participants). | Improvement in PGIC and structural/functional outcomes (reachable workspace, muscle fat infiltration) versus placebo [1]. | No significant change in DUX4-driven gene expression in muscle biopsy [1]. |
In the phase 2b ReDUX4 trial, while the primary biomarker endpoint was not met, this compound's beneficial effect was observed in prespecified secondary and exploratory endpoints, including the PGIC. This suggests that patients on this compound were more likely to perceive a stabilization or improvement in their condition compared to those on placebo [1].
An earlier open-label pilot study (NCT04004000) also indicated that this compound was well-tolerated and showed a trend toward motor function stabilization or improvement, supporting further investigation in larger, controlled trials [2].
For researchers designing clinical trials in FSHD, here is a detailed protocol for using the PGIC.
1. Objective: To evaluate the patient's perceived global change in their muscular dystrophy condition over the course of the clinical trial.
2. Materials:
3. Procedure:
4. Data Analysis:
The PGIC functions as a crucial patient-reported outcome (PRO) that complements objective physical measures. The diagram below illustrates its integrative role in a comprehensive trial assessment strategy.
Figure 1: PGIC as an Integrative Patient-Reported Outcome in FSHD Trials
The following diagram outlines the step-by-step workflow for implementing the PGIC in a clinical trial, from planning to data interpretation.
Figure 2: Procedural Workflow for PGIC Implementation
The table below summarizes the quantitative results for the primary and key secondary endpoints from the REACH trial [1].
| Endpoint | Assessment Method | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Reachable Workspace (RSA) | RWS (Relative Surface Area) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |
| Secondary Endpoints | ||||
| Muscle Fat Infiltration (MFI) | Whole-Body MRI | +0.42% | +0.576% | 0.16 |
| Shoulder Abductor Strength | Hand-Held Dynamometry | +9.63% | +2.24% | 0.51 |
| Patient-Reported Outcomes (PROs) | PGIC, Neuro-QoL Upper Extremity | No statistically significant differences | No statistically significant differences | N/A |
Analysis of the REACH trial and related FSHD research points to several factors that complicated the interpretation of this compound's efficacy.
Challenge 1: Unusual Placebo Group Trajectory
Challenge 2: Sensitivity of Functional Endpoints
Challenge 3: Disease Heterogeneity and Biomarker Limitations
The following workflow outlines critical considerations for planning future clinical trials in FSHD, based on lessons from the this compound program.
The diagram above summarizes the following detailed protocols derived from the search results:
Trial Duration & Patient Population
Endpoint Selection & Validation
Biomarker Strategy & Preclinical Translation
The discontinuation of this compound has redirected focus to other therapeutic approaches. Several DUX4-targeting therapies are now in development, including:
The central finding from the latest data is that the Phase 3 REACH trial did not achieve its primary or secondary endpoints. A primary reason was an unexpected improvement in the placebo group that contradicted natural history data [1].
The table below summarizes the key results that confounded the trial:
| Outcome Measure | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|---|---|---|---|
| Reachable Workspace (RWS) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |
| Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
| Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |
This data shows that while participants on this compound improved slightly, the placebo group also improved, resulting in no statistically significant difference between them. This was unexpected, as natural history studies and the earlier Phase 2b trial (ReDUX4) consistently showed a decline in untreated individuals over time [1]. The improvement in the placebo group made it impossible to detect a drug-related effect.
The this compound program highlights several methodological considerations for designing robust FSHD clinical trials.
For researchers designing trials, here are the protocols for the key outcomes used in the this compound studies.
The following diagram illustrates the pathway from trial design to the confounding outcome related to the placebo effect, integrating the key factors discussed.
The this compound clinical program offers a critical case study. Although the drug was safe and well-tolerated, the ultimate lesson for the research community is the paramount importance of trial design, participant selection, and endpoint analysis in detecting a true treatment effect over a variable and potent placebo response [1].
A primary challenge is that the DUX4 protein is expressed at very low levels and only in a small number of nuclei within muscle tissue, making it difficult to detect and quantify reliably [1] [2]. Furthermore, the regulation of DUX4 by the p38 pathway appears to change over time, adding another layer of complexity.
The following table summarizes the core issues and their implications for clinical trials like those involving losmapimod.
| Challenge | Description | Impact on Biomarker Measurement |
|---|---|---|
| Sporadic, Low-Level Expression | DUX4 protein is detectable in only ~0.05% of myonuclei in FSHD muscle biopsies [1]. | Standard bulk measurement techniques (e.g., RNA from tissue homogenate) lack sensitivity, as the DUX4 signal is diluted. |
| Temporal Regulation by p38 | p38α/β MAPK is a critical driver of DUX4 expression during early myogenesis, but its role diminishes in late myogenesis [3]. | This compound (a p38α/β inhibitor) is most effective at suppressing DUX4 in immature muscle cells, potentially explaining the lack of DUX4 target gene reduction in clinical trials that measured mature muscle [3] [4]. |
| Limitations of Preclinical Models | Many preclinical drug tests are performed in vitro on immature muscle cells (myotubes) [4]. | Data from these models may not fully translate to the in vivo environment of mature human muscle, where DUX4 regulation is more complex [4]. |
Here are detailed methodologies and troubleshooting tips for key experiments investigating DUX4 expression and drug response.
This protocol is designed to investigate how the regulation of DUX4 changes during muscle differentiation, which is critical for understanding drug effects [3].
To overcome the limitations of in vitro models, this protocol uses a xenograft system that may better recapitulate the human muscle environment [1].
The diagram below illustrates the core concept of temporal regulation, which is a major source of biomarker variability.
Q: The clinical trial for this compound (ReDUX4) showed functional benefits but no change in DUX4-driven gene expression. Why? A: This discrepancy is likely due to the temporal nature of p38 regulation. The trial's primary endpoint was measured in mature muscle biopsies, where a significant portion of DUX4 expression may be p38-independent, as shown in preclinical models [3]. The functional benefits could result from p38 inhibition during early-stage myogenesis or from modulating other pathogenic pathways, such as inflammation, without fully suppressing the DUX4 biomarker in all muscle nuclei [5] [4].
Q: What are the best practices for quantifying DUX4 expression in muscle tissue? A: Given its sporadic nature, moving beyond bulk tissue analysis is crucial. Recommended approaches include:
Q: Are there alternative therapeutic strategies being explored to target DUX4? A: Yes, several strategies aim to directly target DUX4 and are in preclinical development. These include:
The following table summarizes the key design and outcomes of the Phase III REACH trial for this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) [1] [2].
| Trial Aspect | Details |
|---|---|
| Drug | This compound (a p38 kinase inhibitor) [1] |
| Hypothesized Mechanism | Suppress aberrant DUX4 expression, a gene implicated in FSHD pathology [1] [2] |
| Trial Phase & Name | Phase III REACH trial [2] |
| Participants | 260 individuals aged 18-65 with genetically confirmed FSHD [2] |
| Primary Endpoint | Change in Reachable Workspace (RWS) over 48 weeks [2] |
| Key Outcome | Did not meet its primary endpoint [1] [2] |
| Program Status | Discontinued (as of September 2024) [2] |
The investigation of this compound was based on a specific scientific rationale, but its clinical failure highlighted several key challenges in FSHD drug development.
The diagram below illustrates the intended signaling pathway targeted by this compound and the key challenges encountered in the trial.
The this compound trial, while unsuccessful, provides critical lessons for future FSHD therapeutic development [2]:
Here are answers to common technical and design questions, informed by recent clinical trials.
What is the core mechanism of action of this compound? this compound is a selective small-molecule inhibitor of the p38α/β mitogen-activated protein kinase (MAPK) [1]. It competes for the ATP-binding site on the kinase, thereby modulating downstream signaling pathways [2]. Its action in FSHD is targeted at inhibiting p38 MAPK, which is a known regulator of the expression of the DUX4 transcription factor, the root cause of FSHD pathology [3].
What were the key efficacy endpoints in the FSHD Phase 2b trial? The ReDUX4 trial (NCT04003974) was a 48-week, randomized, double-blind, placebo-controlled study [3]. Its primary endpoint was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsy samples, measured at weeks 16 or 36. Key secondary endpoints included structural outcomes like muscle fat infiltration (MFI) assessed by MRI, functional outcomes such as reachable workspace (RWS), and patient-reported outcomes like the Patient Global Impression of Change [3].
What major challenges were encountered in the Phase 3 REACH trial for FSHD? Despite demonstrating target engagement, the REACH trial (Phase 3) did not meet its primary endpoint [4]. Key design challenges identified in a post-mortem analysis include:
What are the recommended methodologies for assessing target engagement? Evidence from clinical trials supports several techniques:
The tables below summarize key quantitative data from this compound studies for easy reference.
Table 1: this compound Clinical Trial Overview
| Trial Identifier | Phase | Condition | Design | Key Outcomes |
|---|---|---|---|---|
| REACH [4] | Phase 3 | FSHD | 48-week, randomized, placebo-controlled (n=260) | Did not meet primary endpoint (RWS); placebo group stability noted |
| ReDUX4 [3] | Phase 2b | FSHD | 48-week, randomized, placebo-controlled (n=80) | No significant change in DUX4 gene expression vs placebo; improvements in MFI and RWS |
| NCT01039961 [2] | Phase 1 | Healthy Volunteers | Open-label, single IV & oral dose (n=16) | IV infusion achieved rapid target exposure; well-tolerated |
Table 2: Pharmacodynamic & Pharmacokinetic Profile
| Parameter | Value / Finding | Context / Dose |
|---|---|---|
| Primary Target | p38α/β MAPK inhibitor [1] | - |
| Absolute Oral Bioavailability | 0.62 (90% CI: 0.56, 0.68) [2] | 15 mg oral dose |
| Maximal pHSP27 Reduction | 55% (95% CI: 50%, 59%) [2] | 15 mg oral dose |
| hsCRP Reduction | 17% (95% CI: 9%, 24%) at 24 hours [2] | 15 mg oral dose |
Here are standardized protocols for key experiments cited in the literature.
Protocol 1: Assessing Target Engagement via pHSP27 in Blood
Protocol 2: Evaluating Efficacy in Muscle Tissue for FSHD
The following diagrams, created with Graphviz, illustrate the drug's mechanism and the clinical trial design logic.
Diagram 1: this compound Mechanism in FSHD. This illustrates how this compound inhibits p38 MAPK to block the pathogenic cascade driven by DUX4 expression.
Diagram 2: FSHD Clinical Trial Workflow. This outlines a typical trial design and highlights a major challenge encountered in late-stage studies.
Based on the analyzed data, here are critical considerations for your research.
Here are answers to common questions based on pooled clinical trial data:
What are the most common adverse events (AEs) associated with losmapimod? The most frequently reported AEs include headache, dizziness, dry skin, eczema, and gastrointestinal disorders [1]. Alanine aminotransferase (ALT) increase has also been observed [1].
How severe are these adverse events typically? Most adverse events observed in clinical studies were considered mild to moderate in severity [1]. Furthermore, the majority of these AEs resolved with continued dosing, and no drug-related serious adverse events (SAEs), deaths, or discontinuations due to AEs were reported in a large study on Facioscapulohumeral Muscular Dystrophy (FSHD) [1].
Are there any specific monitoring recommendations for these AEs? Available data indicate no clinically significant changes in vital signs, clinical laboratory results, or ECG parameters were reported [1]. However, standard monitoring of liver function (e.g., ALT) and routine clinical assessment of reported symptoms like headache or GI discomfort is advised.
Has this compound been studied in vulnerable populations? The safety and tolerability of this compound have been evaluated in healthy volunteers [2] and in specific patient populations, such as those with FSHD [1] and Chronic Obstructive Pulmonary Disease (COPD) [3]. The safety profile has been consistent across these studies.
The table below summarizes safety data from three key clinical trials to provide a clear, comparative overview.
| Trial Population | Dosage Regimen | Total Exposed | Common Adverse Events (≥2 reports) | Serious Adverse Events & Discontinuations |
|---|---|---|---|---|
| FSHD Patients [1] | 15 mg BID for up to 76 weeks | 108 | Headache, Dizziness, Dry skin, Eczema, GI disorders, ALT increase [1] | No drug-related SAEs, deaths, or discontinuations due to AEs reported [1] |
| COPD Patients [3] | 7.5 mg BID for 16 weeks | 36 | Frequency of AEs was similar to the placebo group [3] | No significant safety concerns reported; well-tolerated [3] |
| Healthy Volunteers [2] | Single 3 mg IV or 15 mg PO dose | 16 | Headache (3 subjects after oral dosing) [2] | No serious AEs or withdrawals [2] |
Here are detailed methodologies for monitoring key adverse events, based on cited clinical trials:
General Safety and Tolerability Assessment [1] [3]
Management of Specific Adverse Events
The following diagram illustrates the mechanism of action of this compound and a logical workflow for managing the most common associated adverse events, based on the consolidated clinical data.
The following table summarizes the key pharmacokinetic (PK) and safety data from a single IV infusion of this compound in healthy volunteers, which supports its use as a loading dose [1].
| Parameter | 3 mg IV (15-min infusion) | 15 mg Oral | Clinical Significance |
|---|---|---|---|
| Cmax (μg l⁻¹) | 59.4 (Geometric Mean) | 45.9 (Geometric Mean) | IV achieves higher peak concentration faster [1]. |
| AUC0–∞ (μg h l⁻¹) | 171.1 (Geometric Mean) | 528.0 (Geometric Mean) | Oral has greater overall systemic exposure [1]. |
| Time to Cmax | End of 15-min infusion | ~1-4 hours post-dose | IV provides rapid drug exposure [1]. |
| Absolute Oral Bioavailability | — | 62% (90% CI: 0.56, 0.68) | Supports transition from IV to oral dosing [1]. |
| Common Adverse Event (AE) | Headache (reported after oral dose) | Headache | Single IV infusion was safe and well-tolerated [1]. |
This methodology is adapted from the Phase 1, open-label, single-centre study design [1].
Q1: Why is an IV loading dose considered for this compound in Acute Coronary Syndrome (ACS)? A1: Preclinical data suggest the cardioprotective effects of p38 MAPK inhibition are most beneficial if administered rapidly after reperfusion. An oral dose takes 1-4 hours to reach peak concentration, while a 15-minute IV infusion achieves therapeutic levels almost immediately, which is critical in an acute setting like ACS [1].
Q2: What is the rationale for the 3 mg IV and 15 mg oral dose selection? A2: The 3 mg IV dose was selected to achieve a Cmax that approached, but did not exceed, the safe Cmax levels previously established for a 20 mg single oral dose. The 15 mg oral dose was used to determine bioavailability and was also known to be safe and well-tolerated [1].
Q3: Were there any specific safety concerns with the IV formulation? A3: In this Phase 1 study, a single IV infusion of this compound was found to be safe and well-tolerated. There were no serious adverse events or withdrawals due to AEs. Headache was the only AE reported more than once, and it occurred after the oral dose [1].
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for assessing its effect.
The most advanced clinical trial for this compound in FSHD is a Phase 3 study. The table below summarizes its key design elements, which inherently inform patient stratification strategies [1].
| Trial Feature | Description |
|---|---|
| Full Title | A Phase 3 Global, Randomized, Double-Blind, Placebo-Controlled, 48-Week, Parallel-Group Study of the Efficacy and Safety of this compound in Treating Patients with Facioscapulohumeral Muscular Dystrophy |
| Sponsor | Fulcrum Therapeutics |
| Design | Randomized, Double-Blind, Placebo-Controlled |
| Duration | 48-week placebo-controlled period |
| Participant Number | ~230 adults (aged 18-65) |
| Genetic Subtypes | ~210 participants with FSHD1; ~20 participants with FSHD2 |
| Study Sites | Approximately 35 sites across North America and Europe |
Based on this structure, the primary stratification method is by FSHD genetic subtype (FSHD1 vs. FSHD2). The trial is not exclusively for FSHD1 but includes a small cohort of FSHD2 patients to evaluate the drug's effect across the primary genetic forms of the disease [1].
While the specific stratification biomarkers used in the this compound trial are not detailed in the available results, recent research highlights several key molecular players in FSHD pathology. Monitoring these can help stratify patients and assess therapeutic response.
The following diagram outlines the central role of DUX4 in FSHD pathology and the points targeted by various therapeutic approaches, including this compound.
The primary biomarkers for stratification and monitoring flow directly from this DUX4-centric pathophysiology:
To implement the stratification strategies discussed, here are foundational experimental methodologies.
This protocol is used to quantify the expression of DUX4 biomarker genes from muscle biopsy samples [2].
This label-free mass spectrometry protocol can identify protein biomarkers associated with disease severity, as performed in recent studies [3].
The field is moving towards more comprehensive, multi-omics approaches for patient stratification.
This compound is a selective oral inhibitor of the p38α/β mitogen-activated protein kinase (MAPK) [1] [2]. The p38 MAPK pathway is a major cellular signal transducer activated by various environmental stresses and inflammatory cytokines [3] [4]. Although initially tested in other indications, its development has pivoted to areas like facioscapulohumeral muscular dystrophy (FSHD) and oncology, where it shows promise in overcoming specific drug resistance mechanisms [1] [5] [4].
A key application documented in research is using this compound to tackle acquired resistance to the EGFR-TKI gefitinib in NSCLC. The following workflow and detailed protocols outline the experimental approach to validate this strategy.
This protocol assesses this compound's effect on gefitinib-resistant cells [4].
This validates p38 MAPK's specific role in the resistance mechanism [4].
This tests this compound's efficacy in a live model [4] [5].
The table below summarizes key quantitative data you can expect from a successful experiment based on the published study [4].
| Experimental Model | Key Measurable Outcome | Expected Result with this compound + Gefitinib vs. Gefitinib Alone |
|---|---|---|
| In Vitro (Flow Cytometry) | Tetraploid (4N) Cell Population | Significant decrease (e.g., >50% reduction) |
| In Vitro (Western Blot) | Phospho-p38 MAPK / p-STAT3 levels | Strong reduction in phosphorylation |
| In Vivo (PDX Model) | Tumor Volume & Final Weight | Significant inhibition of tumor growth (e.g., >60% reduction in volume) |
| In Vivo (IHC) | Ki-67 Positive Cells | Significant decrease in proliferating cells |
Q: this compound shows no effect in reversing resistance in our in vitro model. What could be wrong?
Q: How can we confirm target engagement by this compound in our experiments?
Q: The efficacy of this compound appears variable in our in vivo models. Why?
The following diagram illustrates the specific signaling pathway that this compound targets to overcome gefitinib resistance, as validated in the cited studies [5] [4].
The most current information on losmapimod's development status and its investigated combination therapies is summarized in the table below.
| Therapeutic Area | Combination Partner | Development Status | Key Findings & Rationale |
|---|---|---|---|
| Facioscapulohumeral Muscular Dystrophy (FSHD) [1] | N/A (Monotherapy) | Development Halted (Phase 3, Sept 2024) | Phase 3 REACH trial did not meet primary endpoint; program suspended [1]. |
| Non-Small Cell Lung Cancer (NSCLC) [2] | Gefitinib (EGFR-TKI) | Preclinical Research | Overcame gefitinib resistance in vitro and in vivo by inhibiting gefitinib-induced tetraploidization via p38 MAPK signaling blockade [2]. |
| Acute Pain Management [3] | N/A (Monotherapy) | Preclinical Research | Demonstrated antinociceptive effects in rodent models; potential as a non-opioid analgesic [3]. |
The following methodology is adapted from a 2018 study demonstrating how this compound can overcome gefitinib resistance in NSCLC [2].
1. Cell Culture & Reagents:
2. Drug Treatment & Tetraploidization Analysis:
3. Protein Extraction & Western Blotting:
4. Gene Knockdown (Validation):
5. In Vivo Efficacy (PDX Model):
The following diagrams, created with Graphviz, illustrate the core concepts from the research.
Diagram 1: A simplified workflow for evaluating this compound in combination with gefitinib in preclinical models of NSCLC.
Diagram 2: The proposed signaling pathway by which this compound overcomes gefitinib resistance. This compound inhibits the activation of p38 MAPK, a key step in a pathway that leads to tetraploidization and resistance [2].
Q1: What is the clinical future of this compound after the FSHD trial failure? While development for FSHD has been halted [1], the drug's good tolerability profile in humans keeps it as a candidate for other conditions. Research may continue in oncology (e.g., NSCLC) and other areas like acute pain management, though it will require a new development pathway and sponsor [2] [3].
Q2: Why target the p38 MAPK pathway to overcome cancer drug resistance? Genomic instability, often through a tetraploid phase, is a hallmark of cancer and can lead to multidrug resistance [2]. The p38 MAPK pathway is identified as a crucial regulator of this gefitinib-induced tetraploidization. Inhibiting p38 with this compound blocks this survival mechanism, re-sensitizing cancer cells to the primary therapy [2].
Q3: Are there any specific safety profiles to consider when designing in vivo studies with this compound? According to the literature, this compound has been shown to be "well-tolerated" in human clinical studies and in the cited preclinical models [2] [3]. However, standard toxicological assessments (e.g., monitoring for signs of distress, organ histology) should always be included in study designs.
The table below summarizes the key clinical and preclinical findings for Losmapimod and other selected p38 MAPK inhibitors.
| Inhibitor Name | Primary Target/Type | Key Therapeutic Areas Tested | Efficacy Summary & Key Findings | Clinical Trial Phase & Status |
|---|
| This compound | p38α/β inhibitor [1] | COPD, Acute Coronary Syndrome (ACS), Major Depressive Disorder (MDD), Facioscapulohumeral Muscular Dystrophy (FSHD) [1] | COPD: No significant improvement in exercise tolerance (6-min walk distance) or exacerbation rates [2] [3]. ACS: Well-tolerated, reduced inflammatory biomarkers in Phase II; Phase III failed to show improved cardiovascular outcomes [1] [4]. MDD: Failed to show significant improvement in symptoms in Phase II trials [1]. | Phase III (Discontinued for COPD, ACS) [1] [3] | | LY2228820 (Ralimetinib) | p38α inhibitor [5] | Cancer (Ovarian, Glioblastoma, Breast) [5] | Tested as a component of combinatorial therapies in various clinical trials; no definitive efficacy data from search results. Preclinically, it and other 2nd-gen inhibitors allowed p38α pathway reactivation [5]. | Phase 1 / 2 (Status unclear) [5] | | ULTR-p38i (Type 1.5) | p38α inhibitor with ultralong target residence time [5] | Colorectal Cancer (CRC) [5] | Preclinical: Monotherapy triggers mitotic catastrophe, resulting in apoptosis or senescence in CRC models. Shows strong therapeutic effects in patient-derived organoids and mouse models with no measurable toxicity [5]. | Preclinical Research [5] | | BIRB-796 | Type II p38α inhibitor [5] | Inflammatory Diseases [6] | Preclinical: Failed to prevent p38α reactivation and induce cell death in CRC organoid models [5]. | Development Halted (Historically for inflammation) [6] |
Here are the methodologies from some of the pivotal studies cited in the table, which provide context for the efficacy data.
This compound in COPD (24-Week Trial) [2] [7]
ULTR-p38i in Colorectal Cancer (Preclinical) [5]
The p38 MAPK pathway is a key signaling cascade that cells use to respond to stress signals, such as inflammatory cytokines and environmental stressors [8]. It plays a central role in regulating the production of potent inflammatory mediators, making it a long-sought target for inflammatory diseases and cancer [6] [8].
The following diagram illustrates the core p38 MAPK signaling pathway and the points of inhibition for the different types of inhibitors discussed.
The consistent lack of efficacy in clinical trials for this compound and other early p38 inhibitors has been a major focus of research, leading to new strategies.
| Outcome Measure | This compound (n=1,738) | Placebo (n=1,765) | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | P-value |
|---|---|---|---|---|
| Primary Efficacy Endpoint (at 12 weeks) [1] [2] | ||||
| • CV death, MI, or urgent coronary revascularization | 8.1% | 7.0% | HR 1.16 [0.91, 1.47] | 0.24 |
| Secondary Efficacy Endpoints (at 12 weeks) [1] | ||||
| • Cardiovascular death | 2.1% | 2.5% | Not reported | |
| • Myocardial Infarction (MI) | 5.3% | 4.3% | Not reported | |
| • Stroke | 0.8% | 0.9% | Not reported | |
| • Definite or probable stent thrombosis | 0.9% | 1.5% | Not reported | |
| Effect on Biomarkers (in STEMI subgroup) [3] | ||||
| • Reduction in hs-CRP | Significant reduction vs. placebo | < 0.001 | ||
| • Reduction in NT-proBNP | Significant reduction vs. placebo | < 0.001 | ||
| Safety Endpoints [1] | ||||
| • Serious Adverse Events (SAEs) | 16.0% | 14.2% | Not reported | |
| • ALT >3x ULN | 2.6% | 1.3% | Not reported |
The primary source of clinical outcomes data for this compound in ACS comes from the LATITUDE-TIMI 60 trial. [1] Here are the key methodological details:
This compound is an oral, selective, and reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK). [5] [1] The p38 MAPK pathway is a stress-activated signaling cascade that drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and is implicated in the vascular inflammation, plaque instability, and adverse cardiac remodeling following an ACS. [5] [6] The following diagram illustrates this pathway and the drug's target.
While the overall trial results were neutral, a prespecified subgroup analysis revealed a potentially important distinction:
This suggests that the inflammatory response in STEMI patients may be more pronounced and amenable to modulation by p38 MAPK inhibition. The trial workflow highlighting this subgroup finding is summarized below.
For researchers and drug developers, these findings underscore that while broad p38 MAPK inhibition may not be effective for all-comers with ACS, a precision medicine approach targeting a specific high-inflammatory subgroup (like STEMI patients) or investigating the pathway in other conditions with inflammatory pathology could be a more fruitful strategy. [5] [3]
To evaluate and compare these drugs, researchers employ standardized protocols in rodent models of epilepsy. Key methodological details are summarized below.
| Aspect | Losmapimod Studies | Phenobarbital Studies |
|---|---|---|
| Epilepsy Model | Pilocarpine-induced Status Epilepticus (SE) [1] [2] | Pilocarpine-induced SE [3]; Pentylenetetrazole (PTZ) kindling [4]; Kainic Acid (KA)-induced SE [5] |
| Drug Administration | Intraperitoneal (i.p.) injection; 1.8 mg/kg; started 4 hours post-SE, once daily for 3 days [1] [2] | Oral gavage (45 mg/kg/day) for up to 40 days [4]; i.p. injection (dose varied, e.g., 40 mg/kg single dose) [6] |
| Key Assessments | Seizure Monitoring: Frequency. Histology: Nissl staining (neuron structure), TUNEL assay (apoptosis). Molecular: Western Blot (MAPK pathway proteins). Behavior: Morris Water Maze (memory) [1] [2] | Seizure Monitoring: Racine scale (severity), frequency, latency. Molecular: Western Blot, RT-PCR (P-glycoprotein levels). Behavior: Water Maze (learning), handling test (emotionality) [4] [5] [3] |
The neuroprotective and anticonvulsant effects of these drugs are mediated through distinct molecular pathways.
| Outcome Measure Category | Specific Measure | Trial Phase & Key Findings |
|---|---|---|
| Objective Clinical Measure | Reachable Workspace (RWS) | Phase 3 (REACH): Primary endpoint not met. Both this compound and placebo groups showed similar changes in RWS over 48 weeks [1] [2]. |
| Objective Clinical Measure | Muscle Fat Infiltration (MFI via MRI) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. Phase 2: MRI showed a slowdown in muscle replacement by fatty tissue in certain muscles [3]. | | Objective Clinical Measure | Shoulder Strength (Dynamometry) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Neuro-QOL Upper Extremity (NeuroQoL-UE) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Patient Global Impression of Change (PGIC) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Other PROs (unspecified) | Phase 2: Patients reported "significant clinical improvements" with this compound [3]. |
For researchers designing future trials, understanding the methodologies behind these outcome measures is crucial.
The mixed signals from earlier phases and the final Phase 3 results highlight key challenges in FSHD therapeutic development.
Several factors may explain why early positive signals did not translate into a successful Phase 3 trial:
The following table summarizes the key outcomes from the Phase 3 REACH trial, which led to the discontinuation of this compound's development [1].
| Trial Endpoint | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|---|---|---|---|
| Primary: Reachable Workspace (RWS) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |
| Secondary: Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
| Secondary: Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |
While a cost comparison is not possible, the table below outlines how this compound's strategy and outcome compare to other emerging technologies for FSHD [1].
| Therapy / Approach | Developer(s) | Mechanism of Action | Key Differentiator / Status |
|---|---|---|---|
| This compound (p38 MAPK inhibitor) | Fulcrum Therapeutics | Indirect suppression of DUX4 expression [2] [3] | Phase 3 program discontinued in Sept 2024 [4] [1]. |
| Direct DUX4 Knockdown | Avidity Biosciences, Dyne Therapeutics, etc. | Target and reduce the DUX4 mRNA directly [1] | Considered a more direct approach; several candidates are in earlier-stage clinical development [1]. |
This compound was investigated as a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor. Its proposed mechanism for treating FSHD was to inhibit p38 MAPK, which is part of a pathway believed to stabilize DUX4 mRNA. By inhibiting p38, this compound was intended to reduce the expression of the DUX4 protein and its downstream toxic effects [2] [3].
The diagram below illustrates this proposed signaling pathway and the point of intervention for this compound.
The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-controlled study [2].
For researchers and drug development professionals, the case of this compound highlights several critical considerations:
Health Hazard